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Compound of Interest

Compound Name: Cyclotridecane

Cat. No.: B13116453 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclotridecane (C₁₃H₂₆), a saturated cyclic hydrocarbon. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with detailed experimental protocols and a workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cyclotridecane.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to rapid conformational changes at room temperature, the protons and carbons in

cyclotridecane are often observed as equivalent, leading to simplified NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for Cyclotridecane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.44 - 1.54

(expected)
Singlet 26H -CH₂-
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Note: The specific experimental ¹H NMR chemical shift for cyclotridecane is not readily

available in public databases. The provided value is an expected range for large cycloalkanes

where rapid conformational averaging renders the protons chemically equivalent[1][2][3].

Table 2: ¹³C NMR Spectroscopic Data for Cyclotridecane

Chemical Shift (δ) ppm Assignment

Data not available -CH₂-

Note: The ¹³C NMR spectrum for cyclotridecane has been reported in the literature (H. Fritz,

E. Logemann, Chem. Ber. 1976, 109, 1258), but the specific chemical shift values are not

available in the searched databases[4][5]. A single peak is expected due to the equivalence of

the methylene carbons.

1.2 Infrared (IR) Spectroscopy

The IR spectrum of cyclotridecane is characteristic of a saturated hydrocarbon, showing C-H

stretching and bending vibrations. The data below is based on the gas-phase spectrum

available from the NIST Chemistry WebBook[6][7].

Table 3: Key IR Absorption Bands for Cyclotridecane

Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong
Asymmetric C-H stretch in -

CH₂-

~2855 Strong
Symmetric C-H stretch in -

CH₂-

~1465 Medium -CH₂- scissoring (bending)

1.3 Mass Spectrometry (MS)

The mass spectrum of cyclotridecane was obtained by electron ionization (EI). The data

presented is from the NIST Mass Spectrometry Data Center[8].
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Table 4: Major Peaks in the Mass Spectrum of Cyclotridecane

m/z Relative Intensity (%) Assignment

182 ~5 [M]⁺ (Molecular Ion)

97 ~40 [C₇H₁₃]⁺

83 ~60 [C₆H₁₁]⁺

69 ~85 [C₅H₉]⁺

55 ~95 [C₄H₇]⁺

41 100 [C₃H₅]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

2.1 NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the general procedure for acquiring NMR spectra of cycloalkanes.

Sample Preparation:

Weigh approximately 5-10 mg of cyclotridecane into a clean, dry NMR tube.

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Cap the NMR tube and gently agitate until the sample is fully dissolved. A small amount of

tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

The spectra are acquired on a 300 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an
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acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a

spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an

acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically

required due to the low natural abundance of ¹³C.

The free induction decay (FID) is processed with a Fourier transform, followed by phase

and baseline correction.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a solid sample using the thin solid film method.

Sample Preparation:

Dissolve a small amount (approx. 50 mg) of cyclotridecane in a few drops of a volatile

solvent like methylene chloride.

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the cyclotridecane solution to the surface of the salt

plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the

plate.

Instrumentation and Data Acquisition:

Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.
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2.3 Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI mass spectrum, often coupled

with Gas Chromatography (GC).

Sample Introduction (via GC):

Prepare a dilute solution of cyclotridecane (approx. 1 mg/mL) in a volatile organic solvent

(e.g., hexane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms

column). The GC oven temperature is programmed to ramp from a low initial temperature

to a final temperature to ensure good separation.

Mass Spectrometry Analysis:

As cyclotridecane elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-

to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like cyclotridecane.
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General Workflow for Spectroscopic Analysis of Cyclotridecane
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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